2-Amino-N-phenylacetamide

Slack potassium channel KNa1.1 inhibitor ion channel pharmacology

Medicinal chemistry teams targeting KCNT1-related epilepsies require the unsubstituted 2-aminoacetanilide scaffold; meta/para isomers cannot undergo ortho-cyclization to benzimidazoles, and acetanilide lacks the α-NH₂ essential for Slack inhibitor H-bond networks. • Slack inhibitor scaffold: Core of VU0606170 (WT EC₅₀ = 1.84 µM); flat SAR demands unsubstituted core • Ortho-selective reactivity: Exclusive intramolecular cyclization to 2-methylbenzimidazole (k_H⁺/k_OH⁻ ≈ 5000) • CYP2A6 probe: Kd = 4.5 µM (Type I binder), 4-fold affinity advantage over acetanilide Procurement of the correct ortho-isomer (CAS 555-48-6) eliminates costly synthesis delays and assay failures.

Molecular Formula C8H10N2O
Molecular Weight 150.18g/mol
CAS No. 555-48-6
Cat. No. B513580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-phenylacetamide
CAS555-48-6
Molecular FormulaC8H10N2O
Molecular Weight150.18g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1N
InChIInChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
InChIKeyMPXAYYWSDIKNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-phenylacetamide (CAS 555-48-6): Procurement-Relevant Baseline for a Glycine Anilide Scaffold


2-Amino-N-phenylacetamide (2-aminoacetanilide, glycine anilide) is an α-amino acid anilide and the ortho‑isomer of aminoacetanilide [1]. Structurally, it comprises a glycine core condensed with aniline, yielding a primary amine and an anilide NH as hydrogen‑bond donors. This scaffold serves as the pharmacophoric core of the selective Slack (KNa1.1) potassium channel inhibitor VU0606170 [2] and is a classic intermediate for benzimidazole synthesis [3]. Its procurement relevance stems from the compound's demonstrated scaffold essentiality in ion‑channel pharmacology and its unique ortho‑functionalization enabling heterocyclic chemistry that positional isomers cannot access.

Why 2-Amino-N-phenylacetamide Cannot Be Replaced by Generic Acetanilide or Isomeric Aminoacetanilides


Substituting 2-amino-N-phenylacetamide with unsubstituted acetanilide (N-phenylacetamide) deletes the α‑amino group, which is essential for the hydrogen‑bond network required by Slack potassium channel inhibitors [1]. Using the 3‑ or 4‑aminoacetanilide positional isomers precludes the ortho‑cyclization pathway to benzimidazoles, a transformation that is mechanistically unique to the ortho‑isomer and proceeds with measurable rate constants under both acidic and basic catalysis [2]. These functional and structural constraints rule out simple in‑class interchange and demand explicit verification of regio‑ and chemotype identity before procurement.

Quantitative Differentiation Evidence for 2-Amino-N-phenylacetamide (CAS 555-48-6)


Slack Potassium Channel Inhibitory Scaffold Essentiality vs. Alternative Chemotypes

The 2‑amino‑N‑phenylacetamide scaffold is the core of VU0606170, a selective Slack inhibitor with EC50 values of 1.84 µM (WT Slack) and 1.16 µM (A934T mutant Slack) in a thallium‑flux assay [1]. Critically, VU0606170 does not modulate Slick, Slo1 (α1/β1–β4), or Slo3 channels up to 30 µM, establishing a selectivity window not observed with the non‑selective Slack inhibitor bepridil (IC50 ≈ 1.0 µM against Slack but with broader ion‑channel polypharmacology) [REFS-1, REFS-2]. SAR studies reveal that even minor structural modifications to the 2‑amino‑N‑phenylacetamide core lead to complete loss of Slack activity, underscoring the scaffold's essential nature [3].

Slack potassium channel KNa1.1 inhibitor ion channel pharmacology antiepileptic drug discovery

Ortho‑Specific Benzimidazole Synthesis Utility vs. Meta‑ and Para‑Isomers

The cyclization of 2‑aminoacetanilide to 2‑methylbenzimidazole proceeds with measurable pseudo‑first‑order rate constants and is catalytically efficient under both acidic and basic conditions (k_H⁺/k_OH⁻ ≈ 5000) [1]. This reaction is mechanistically impossible for 3‑aminoacetanilide and 4‑aminoacetanilide, which lack the ortho‑amino‑amide geometry required for benzimidazoline formation. The ortho‑isomer thus uniquely enables a one‑step entry into the benzimidazole heterocycle, a privileged scaffold in medicinal chemistry.

benzimidazole synthesis heterocyclic chemistry ortho‑cyclization synthetic intermediate

CYP2A6 Binding Mode Differentiation vs. Acetanilide

2‑Aminoacetanilide binds to CYP2A6 with a Kd of 4.5 µM, exhibiting a Type I difference spectrum (increase in absorbance at 379–387 nm) indicative of substrate‑like binding [1]. In contrast, acetanilide is a well‑characterized CYP2A6 substrate with a reported Km of ~20 µM for 4‑hydroxylation [2]. The higher binding affinity and distinct spectral signature of 2‑aminoacetanilide suggest a different binding orientation within the CYP2A6 active site, making it a more potent ligand for competitive inhibition or probe studies.

CYP2A6 cytochrome P450 type I binding drug metabolism binding affinity

Bioisosteric ACAT Inhibitory Potency Retention vs. Urea‑Based Inhibitors

A series of glycine anilides, for which 2‑amino‑N‑phenylacetamide represents the minimal core scaffold, demonstrated in vitro ACAT inhibitory potency and in vivo hypocholesterolemic activity comparable to the previously disclosed disubstituted urea ACAT inhibitors (e.g., CL 277,082, IC50 ≈ 139 nM) [REFS-1, REFS-2]. QSAR analysis accounted for 85% of the variance in the glycine anilide dataset, with an optimal clogP of 6.65 matching that of urea‑based ACAT inhibitors, confirming the glycine anilide as a viable bioisostere [1]. This demonstrates that the 2‑amino‑N‑phenylacetamide scaffold can replace the urea pharmacophore without loss of target engagement.

ACAT inhibitor acyl‑CoA:cholesterol acyltransferase glycine anilide bioisosterism hypocholesterolemic

Procurement‑Optimized Application Scenarios for 2-Amino-N-phenylacetamide (CAS 555-48-6)


Development of Subtype‑Selective Slack Potassium Channel Modulators for Epilepsy Research

The 2‑amino‑N‑phenylacetamide scaffold is the essential core of VU0606170, a selective Slack inhibitor (WT EC50 = 1.84 µM) that spares Slick, Slo1, and Slo3 channels [1]. Given the flat SAR demonstrated for this series [2], procurement of the unsubstituted scaffold is critical for medicinal chemistry teams initiating fragment‑based or scaffold‑hopping campaigns targeting KCNT1‑related epilepsies; any substituted analog that deviates from the core risks complete loss of Slack activity.

One‑Step Synthesis of 2‑Methylbenzimidazole Libraries via Ortho‑Cyclization

Only the ortho‑isomer (2‑aminoacetanilide) can undergo intramolecular cyclization to yield 2‑methylbenzimidazole, a reaction that proceeds with a k_H⁺/k_OH⁻ catalytic efficiency ratio of ~5000 [1]. This unique reactivity makes CAS 555‑48‑6 the mandatory starting material for synthetic groups building benzimidazole‑focused compound collections; procurement of the meta or para isomer would preclude this transformation entirely.

CYP2A6 Probe Compound for Drug‑Drug Interaction Screening

With a CYP2A6 Kd of 4.5 µM and a Type I binding signature [1], 2‑aminoacetanilide serves as a higher‑affinity alternative to acetanilide (Km ≈ 20 µM) [2] for in vitro CYP2A6 inhibition or ligand‑binding assays. ADME‑Tox laboratories requiring a cost‑effective, commercially available CYP2A6 probe can leverage this 4‑fold affinity advantage to improve assay windows.

Bioisosteric Replacement of Urea Pharmacophores in ACAT Inhibitor Programs

The glycine anilide core maintains in vitro ACAT inhibitory potency comparable to urea‑based inhibitors such as CL 277,082 (IC50 ≈ 139 nM), as demonstrated by Roark et al. [1]. Teams pursuing hypocholesterolemic agents can procure 2‑amino‑N‑phenylacetamide as a validated bioisosteric entry point, minimizing the synthetic investment required to assess scaffold‑hopping feasibility away from the urea series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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